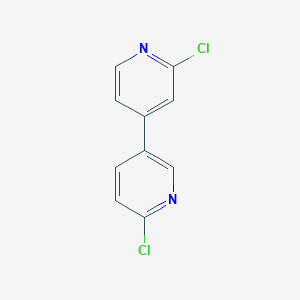

6,2'-Dichloro-3,4'-bipyridine

Description

Significance of Bipyridine Core Structures in Chemical Research

The bipyridine scaffold, particularly the 2,2'-bipyridine (B1663995) isomer, represents one of the most fundamental and widely utilized classes of ligands in coordination chemistry and materials science. mdpi.comwikipedia.org Since its discovery, the bidentate chelating nature of the two nitrogen atoms has allowed for the formation of stable complexes with a vast array of transition metals. wikipedia.org These metal-bipyridine complexes are central to numerous fields of research, including the development of catalysts for organic synthesis, photosensitizers for solar energy conversion, luminescent materials for displays and sensors, and functional components for supramolecular architectures. mdpi.compreprints.org The robust redox stability and the ease with which the bipyridine core can be functionalized make it an exceptionally versatile building block for tuning the electronic and photophysical properties of metal complexes. mdpi.com

Overview of Substituted Bipyridines and their Structural Diversity

The true versatility of the bipyridine core is unlocked through substitution. Attaching various functional groups to the pyridine (B92270) rings allows for precise control over the ligand's steric and electronic properties. This structural diversity is vast, with substituents ranging from simple alkyl and alkoxy groups to complex aromatic and heterocyclic systems. Halogenated bipyridines, in particular, are a significant subclass. The introduction of halogen atoms, such as chlorine, serves as a powerful tool to modify the ligand's electron density through inductive effects, which in turn influences the properties of its metal complexes, such as their redox potentials and catalytic activity. nova.edu Furthermore, these halogen atoms can serve as synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular structures. capes.gov.br

Unique Considerations for Asymmetric Bipyridine Isomers

When substitutions on the two pyridine rings are not symmetrical, the resulting bipyridine is classified as asymmetric. Unlike their symmetric counterparts, asymmetric bipyridines introduce an element of directionality and can lead to the formation of chiral structures, especially when rotation around the central C-C bond is restricted (atropisomerism). This asymmetry is critical in the field of catalysis, where chiral ligands are essential for enantioselective transformations. rsc.org The coordination of an asymmetric bidentate ligand to a metal center can create a chiral environment, guiding the stereochemical outcome of a reaction. sioc-journal.cn The specific placement of different substituents dictates the ligand's coordination geometry and the electronic landscape it presents to the metal, offering a sophisticated level of control over the resulting complex's reactivity and selectivity. sioc-journal.cn

Contextualizing 6,2'-Dichloro-3,4'-bipyridine within Halogenated Bipyridine Landscapes

The compound 6,2'-Dichloro-3,4'-bipyridine is an exemplar of an asymmetric halogenated bipyridine. Its structure features a 3,4'-linkage between the two pyridine rings, with chlorine atoms positioned at the 6 and 2' locations. This specific arrangement distinguishes it from more commonly studied symmetric isomers like 4,4'-dichloro-2,2'-bipyridine (B155489) and 6,6'-dichloro-2,2'-bipyridine. cymitquimica.combiosynth.com The synthesis of such unsymmetrical bipyridines typically relies on modern cross-coupling methodologies, such as Suzuki-Miyaura or Negishi reactions, which allow for the controlled connection of two different substituted pyridine precursors. mdpi.comcapes.gov.brresearchgate.netacs.org The presence of two chlorine atoms makes 6,2'-Dichloro-3,4'-bipyridine an electron-deficient ligand, a property that can be exploited in catalysis and materials science. The asymmetry and specific substitution pattern suggest potential for creating unique coordination environments.

Table 1: Physicochemical Properties of 6,2'-Dichloro-3,4'-bipyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 942206-22-6 | scbt.com |

| Alternate CAS | 867373-61-3 (2',6'-Dichloro-3,4'-bipyridine) | bldpharm.com |

| Molecular Formula | C₁₀H₆Cl₂N₂ | scbt.com |

Table 2: Comparison of Selected Dichlorobipyridine Isomers

| Compound Name | Linkage | Symmetry | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 6,2'-Dichloro-3,4'-bipyridine | 3,4' | Asymmetric | 225.07 |

| 4,4'-Dichloro-2,2'-bipyridine | 2,2' | Symmetric | 225.07 |

| 6,6'-Dichloro-2,2'-bipyridine | 2,2' | Symmetric | 225.07 |

| 2,2'-Dichloro-3,3'-bipyridine | 3,3' | Symmetric | 225.07 |

Research Gaps and Opportunities in 6,2'-Dichloro-3,4'-bipyridine Studies

Despite being commercially available, 6,2'-Dichloro-3,4'-bipyridine remains a sparsely studied compound within the scientific literature. There is a notable absence of detailed research findings on its specific coordination chemistry, reactivity patterns, and applications. This lack of data presents significant opportunities for future investigation.

Key areas for potential research include:

Asymmetric Catalysis: The asymmetric nature of the ligand makes it a prime candidate for development into a chiral ligand for enantioselective catalysis. Studies could explore its performance in reactions where electron-deficient ligands are known to be effective.

Coordination Chemistry: A systematic investigation of its complexes with various transition metals would be invaluable. Characterizing the resulting structures could reveal unique coordination geometries and electronic properties stemming from its specific substitution pattern.

Materials Science: Halogenated bipyridines are precursors to functional materials. Research could focus on using 6,2'-Dichloro-3,4'-bipyridine as a building block for novel polymers, metal-organic frameworks (MOFs), or luminescent materials, where its properties could lead to enhanced performance.

Medicinal Chemistry: The bipyridine scaffold is present in some pharmacologically active molecules. solubilityofthings.com The unique electronic and steric profile of this compound could be explored in the design of new therapeutic agents.

The exploration of these areas would fill a significant gap in the understanding of halogenated bipyridines and could unlock new applications for this specific, underutilized molecule.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-(6-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYECQSGOTOTZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654765 | |

| Record name | 2',6-Dichloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-22-6 | |

| Record name | 2',6-Dichloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,2 Dichloro 3,4 Bipyridine

Strategies for Carbon-Carbon Bond Formation in Asymmetric Bipyridines

Ullmann Coupling and its Adaptations for Halogenated Pyridines

The Ullmann reaction is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org The traditional approach involves high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which can limit its utility due to poor substrate scope and harsh conditions. mdpi.com The reaction mechanism can proceed through either a radical or an anionic pathway. mdpi.compreprints.org

Modern adaptations of the Ullmann reaction have improved its applicability. Bimetallic systems, such as using stoichiometric copper powder with a catalytic amount of a palladium salt like Pd(OAc)₂, have been reported for the homocoupling of bromopyridines. mdpi.compreprints.org While traditionally used for symmetrical bipyridines, cross-coupling variations are conceptually possible for creating asymmetrical structures like 6,2'-dichloro-3,4'-bipyridine, although this would require careful tuning of reactants and conditions to favor the desired cross-product over homocoupled byproducts. Nickel-catalyzed variants have also been developed, but they too have shown poor yields in some cases for producing dichlorinated bipyridines. researchgate.netlboro.ac.uk

| Coupling Reaction | Typical Catalyst/Reagent | General Conditions | Primary Use | Limitations for Asymmetric Synthesis |

|---|---|---|---|---|

| Classic Ullmann | Copper (stoichiometric) | High temperature (>200°C) | Symmetrical Biaryls | Poor yields, harsh conditions, formation of homocoupled byproducts. mdpi.comresearchgate.net |

| Palladium-Catalyzed | Pd(OAc)₂ / Ligands | High temperature (e.g., 140°C) | Symmetrical & Asymmetrical Biaryls | Catalyst inhibition by bipyridine product. mdpi.compreprints.org |

| Nickel-Catalyzed | Ni(0) complexes | Milder conditions | Symmetrical & Asymmetrical Biaryls | Can result in poor yields for specific dichlorinated bipyridines. researchgate.netlboro.ac.uk |

Precursor Synthesis and Functionalization for Targeted Dichlorination

The successful synthesis of 6,2'-dichloro-3,4'-bipyridine is critically dependent on the availability of appropriately halogenated pyridine (B92270) building blocks. The creation of these precursors requires regioselective control over the placement of chlorine atoms on the pyridine rings.

Halogenated pyridines are vital intermediates for producing a vast array of derivatives used in pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org However, the direct halogenation of pyridine is challenging. The pyridine ring is an electron-deficient heteroarene, making it resistant to electrophilic aromatic substitution, a common method for halogenating benzene derivatives. chemrxiv.orgyoutube.com Such reactions on pyridine often require harsh conditions, like high temperatures and the use of strong Brønsted or Lewis acids, which can lead to limited scope and mixtures of regioisomers. chemrxiv.org

An effective alternative is the halogenation of pyridine N-oxides. acs.org The N-oxide group activates the pyridine ring towards substitution and can direct halogens to specific positions. This method provides a practical route to various halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov The preparation of the N-oxide is often straightforward, and many pyridine N-oxides are crystalline, facilitating purification. acs.org

Achieving the specific 6-chloro and 2'-chloro substitution pattern of the target molecule necessitates precise regioselective halogenation methods.

C2-Halogenation : The halogenation of pyridine N-oxides using reagents like POX₃ (where X is a halogen), SOX₂, or SO₂Cl₂ is an attractive approach to install a halogen at the C2 position. acs.org While older procedures suffered from harsh conditions and poor regioselectivity between the 2, 4, and 6 positions, newer methods have achieved highly efficient and regioselective C2-halogenation under mild conditions. acs.orgnih.gov This strategy is crucial for preparing a 2-chloropyridine (B119429) precursor. The regioselectivity is often dominated by electronic effects, with the halogen being incorporated at the more electron-deficient side of the ring. acs.org

C3-Halogenation : Directing a halogen to the 3-position of a pyridine ring is notoriously difficult. chemrxiv.orgchemrxiv.org Electrophilic aromatic substitution, while favoring the 3-position, requires harsh conditions and often yields isomeric mixtures. chemrxiv.org A more recent and highly regioselective method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This process transforms the pyridine into a reactive alkene intermediate that undergoes highly selective halogenation at the position corresponding to C3 of the original pyridine under mild conditions. chemrxiv.orgchemrxiv.org

Multi-Step Organic Reaction Sequences for Asymmetric Bipyridine Construction

The construction of an asymmetric bipyridine core like that of 6,2'-dichloro-3,4'-bipyridine is most effectively achieved through cross-coupling reactions. These methods, which join two different pyridine units, offer greater control and versatility compared to homocoupling strategies like the traditional Ullmann reaction. lboro.ac.uk

Commonly used cross-coupling reactions include:

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It has been successfully used to prepare 2,2'-bipyridine (B1663995) derivatives by coupling 2-pyridyl zinc halides with bromopyridines. preprints.org

Stille Coupling : This method utilizes a palladium catalyst to couple an organotin compound with an organic halide.

Suzuki Coupling : In this reaction, an aryl- or vinyl-boronic acid is coupled with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex.

For the synthesis of 6,2'-dichloro-3,4'-bipyridine, a plausible multi-step sequence would involve the preparation of two different pyridine precursors. For example, a 2-chloro-4-halopyridine could be converted into an organometallic reagent (e.g., an organozinc for Negishi coupling or a boronic ester for Suzuki coupling) and then coupled with a 3-bromo-6-chloropyridine under palladium catalysis to form the desired 3,4'-linkage. The chlorine atoms at the 2'- and 6-positions would be carried through from the initial building blocks.

Non-Traditional Synthetic Approaches

Emerging synthetic methods offer more direct and efficient pathways to bipyridines, potentially bypassing the need for multi-step precursor synthesis involving halogenation and organometallic reagent formation.

Direct C-H activation has become a powerful tool in organic synthesis for forming carbon-carbon bonds. mdpi.com This strategy avoids the pre-functionalization of starting materials, making it a more atom-economical approach. In the context of bipyridine synthesis, transition-metal-free C-H functionalization has been reported using radical-based mechanisms. mdpi.compreprints.org

More commonly, transition metals like palladium and rhodium are used to catalyze the coupling of two heteroaromatic rings through direct C-H activation. pkusz.edu.cn For instance, pyridine N-oxides can be used as substrates in palladium-catalyzed C-H cross-coupling reactions with aryl halides to generate non-symmetrical bipyridine derivatives. lboro.ac.uknih.gov A method for preparing cationic bipyridines showcases C-H activation of pyridine N-oxides, enabling a modular synthesis. nih.govnih.gov This approach could theoretically be applied to construct 6,2'-dichloro-3,4'-bipyridine by coupling a 2-chloropyridine N-oxide (activating the C-H bonds at the 4- and 6-positions) with a 3-halo-6-chloropyridine. The challenge lies in controlling the regioselectivity to achieve the desired 3,4'-linkage over other possible isomers.

| Methodology | Key Features | Potential Application for 6,2'-Dichloro-3,4'-bipyridine |

|---|---|---|

| Negishi Cross-Coupling | Uses organozinc reagents; Pd or Ni catalyzed. preprints.org | Coupling of a 2-chloro-4-(zinc halide)pyridine with a 3-halo-6-chloropyridine. |

| Suzuki Cross-Coupling | Uses boronic acids/esters; Pd catalyzed. | Coupling of a 2-chloro-4-pyridineboronic acid with a 3-halo-6-chloropyridine. |

| Direct C-H Activation | Forms C-C bond directly from a C-H bond; often Pd or Rh catalyzed. pkusz.edu.cn | Direct coupling of a 2-chloropyridine derivative with a 6-chloro-3-halopyridine. nih.govnih.gov |

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation in organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. In the context of heterocyclic chemistry, microwave-assisted synthesis offers a compelling alternative to conventional heating methods for the construction of complex molecules like bipyridines. While a specific, documented microwave-assisted synthesis of 6,2'-dichloro-3,4'-bipyridine is not extensively reported in the literature, a plausible and efficient synthetic strategy can be devised based on well-established palladium-catalyzed cross-coupling reactions, the efficacy of which is often significantly enhanced by microwave irradiation.

The most probable synthetic routes for assembling the 6,2'-dichloro-3,4'-bipyridine scaffold involve a palladium-catalyzed cross-coupling reaction, such as a Negishi or Stille coupling. These methods are foundational in the synthesis of biaryl compounds, including bipyridines. Microwave assistance in these reactions can dramatically reduce reaction times from hours to minutes and can lead to higher yields by minimizing the formation of byproducts. mdpi.comnih.govsemanticscholar.org

A hypothetical, yet chemically sound, microwave-assisted Negishi coupling for the synthesis of 6,2'-dichloro-3,4'-bipyridine would involve the coupling of a 2-chloro-3-pyridylzinc halide with a 4-halo-6-chloropyridine. The preparation of the necessary organozinc reagent, while not specifically documented for this isomer, can be inferred from general methods for the synthesis of pyridylzinc reagents. nih.gov For instance, 2-chloro-3-halopyridine could be converted to the corresponding 2-chloro-3-pyridylzinc halide via a halogen-metal exchange with an organolithium reagent followed by transmetalation with a zinc salt.

Similarly, a microwave-assisted Stille coupling would utilize a 2-chloro-3-(trialkylstannyl)pyridine and a 4-halo-6-chloropyridine, or vice versa. The synthesis of pyridylstannanes is well-documented and typically involves the reaction of a halopyridine with a hexaalkylditin reagent in the presence of a palladium catalyst, or via lithiation followed by quenching with a trialkyltin halide. prepchem.comuni.lu

The general advantages of employing microwave irradiation for these coupling reactions include rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times and an increase in reaction efficiency. The choice of catalyst, solvent, and base is crucial for the success of these transformations. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, often in conjunction with a suitable ligand.

Below is a table summarizing hypothetical reaction conditions for the microwave-assisted synthesis of 6,2'-dichloro-3,4'-bipyridine via Negishi and Stille couplings, based on analogous reactions reported in the literature for other bipyridine syntheses.

| Coupling Reaction | Pyridine A | Pyridine B | Catalyst | Solvent | Base (if applicable) | Microwave Conditions | Hypothetical Yield |

|---|---|---|---|---|---|---|---|

| Negishi Coupling | 2-chloro-3-pyridylzinc chloride | 4-bromo-6-chloropyridine | Pd(PPh₃)₄ (5 mol%) | THF | N/A | 120°C, 20 min | Good to Excellent |

| Stille Coupling | 2-chloro-3-(tributylstannyl)pyridine | 4-iodo-6-chloropyridine | PdCl₂(PPh₃)₂ (3 mol%) | DMF | N/A | 150°C, 15 min | Good to Excellent |

Detailed Research Findings:

While specific research on the microwave-assisted synthesis of 6,2'-dichloro-3,4'-bipyridine is sparse, studies on analogous systems provide strong evidence for its feasibility. For instance, microwave-assisted Negishi and Kumada cross-coupling reactions of aryl chlorides have been reported to proceed rapidly. semanticscholar.org The synthesis of various bipyridines has been successfully achieved using microwave-assisted Suzuki and Stille couplings, with significant rate enhancements and high yields. nih.govuni-wuppertal.de

The chemoselective metallation of 2-chloropyridine at the 3-position is a known process, which can be utilized to introduce a functional group that can be converted to an organometallic species for cross-coupling. rsc.org This provides a viable route to one of the key precursors for the proposed synthesis.

Reactivity and Derivatization of 6,2 Dichloro 3,4 Bipyridine

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine (B92270) Rings

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing halogenated pyridines. In 6,2'-dichloro-3,4'-bipyridine, both chlorine atoms are positioned on carbons that are activated towards nucleophilic attack due to their ortho or para relationship to a ring nitrogen atom. The chlorine at the 6-position is para to the nitrogen in the 3-substituted pyridine ring, while the 2'-chloro substituent is ortho to the nitrogen in the 4'-substituted ring.

The relative reactivity of these two positions towards nucleophilic displacement is influenced by both electronic and steric factors. Generally, positions ortho to the pyridine nitrogen are highly activated. However, the precise regioselectivity in the substitution of one chlorine over the other in 6,2'-dichloro-3,4'-bipyridine would depend on the specific nucleophile and reaction conditions employed. For many chloropyridine derivatives, reactions with nucleophiles like amines or alkoxides proceed under thermal conditions to yield the corresponding substituted products. In reactions of chloropyridines, it has been noted that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide, highlighting the influence of the halogen leaving group in such transformations. nih.gov

In dichlorinated systems, selective mono-substitution can often be achieved by carefully controlling the reaction stoichiometry and temperature. For instance, in 2,4-dichloroquinazolines, nucleophilic attack by amines consistently occurs at the more electrophilic C-4 position. nih.gov While no direct experimental data for 6,2'-dichloro-3,4'-bipyridine is available, it is anticipated that a similar competition between the two activated chloro-positions would be observed.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Chloropyridines

| Nucleophile | Reagent(s) | Solvent(s) | Temperature | Product Type |

|---|---|---|---|---|

| Amines | R₂NH | DMSO, NMP, Dioxane | High Temperature | Aminobipyridine |

| Alcohols | RONa/ROH | ROH, THF, DMF | Reflux | Alkoxybipyridine |

This table represents typical conditions for SNAr on activated chloropyridines and is not based on experimental data for 6,2'-dichloro-3,4'-bipyridine.

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of C-H bonds adjacent to a directing metalating group (DMG). wikipedia.org In pyridine systems, the nitrogen atom itself can act as a directing group, but this often leads to nucleophilic addition of the organolithium reagent. clockss.org To circumvent this, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures. clockss.org

For 6,2'-dichloro-3,4'-bipyridine, the potential sites for deprotonation are the C-H bonds ortho to the pyridine nitrogens or the chloro substituents. The two nitrogen atoms and the two chlorine atoms will influence the acidity of the adjacent protons. The most likely positions for DoM would be those ortho to the pyridine nitrogens, provided a suitable directing group is present or if the reaction conditions can be tuned to favor deprotonation over other pathways. For instance, in 2-chloropyridine, the use of a BuLi-LiDMAE superbase has been shown to promote an unusual regioselective C-6 lithiation. researchgate.net Without specific experimental studies on 6,2'-dichloro-3,4'-bipyridine, predicting the exact site of metalation is challenging. Once an organolithium intermediate is formed, it can be trapped with various electrophiles to introduce a wide range of functional groups.

Palladium-Catalyzed Functionalization of Chloro-Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on halogenated pyridines. Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination allow for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively.

In dihalogenated pyridines, achieving regioselective coupling is a key challenge and is often influenced by the nature of the palladium catalyst, the ligands, and the reaction conditions. nih.gov Generally, for chloropyridines, the reactivity order in cross-coupling reactions is often C-2 > C-4 > C-3. This suggests that the 2'-chloro position in 6,2'-dichloro-3,4'-bipyridine might be more reactive than the 6-chloro position in certain palladium-catalyzed transformations. For example, in the Negishi coupling of dihalopyridines, selective coupling at the 2-halo site is often observed. orgsyn.org However, catalyst and ligand choice can sometimes reverse this inherent selectivity. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions on Chloro-pyridines

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl/vinyl-substituted bipyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted bipyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/DavePhos | Amino-substituted bipyridine |

This table illustrates common catalytic systems for cross-coupling reactions on chloropyridines and is not based on specific experimental data for 6,2'-dichloro-3,4'-bipyridine.

Electrophilic Substitution Pathways and Regioselectivity

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two deactivating chloro substituents in 6,2'-dichloro-3,4'-bipyridine further reduces the electron density of the aromatic systems, making electrophilic substitution even more challenging.

If forced under harsh conditions (e.g., high temperatures and strongly acidic media), electrophilic substitution on pyridine typically occurs at the 3- and 5-positions. For 6,2'-dichloro-3,4'-bipyridine, the available C-H positions are at C-5, C-2, C-5', and C-6'. Predicting the regioselectivity of a potential electrophilic attack would be complex due to the combined directing effects of the two nitrogen atoms and the two chlorine atoms. However, given the highly deactivated nature of the substrate, such reactions are not expected to be synthetically viable pathways for its functionalization.

Transformations into Fused Heterocyclic Systems involving the Bipyridine Core

The 6,2'-dichloro-3,4'-bipyridine core can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems. airo.co.inias.ac.in Such transformations typically involve a two-step sequence: initial functionalization of the bipyridine, followed by an intramolecular cyclization reaction.

For example, one of the chlorine atoms could be substituted with a nucleophile that contains a second reactive group. Subsequent intramolecular reaction, such as a cyclization, could then form a new ring fused to one of the pyridine rings. Alternatively, palladium-catalyzed cross-coupling reactions could be used to introduce substituents that are poised for cyclization. For instance, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular hydroamination or other cyclization, could lead to fused systems. The synthesis of fused pyrrolo[3,2-c]quinolinones has been achieved through a ring-closing metathesis reaction. airo.co.in Another approach involves Diels-Alder reactions to construct fused heterocyclic compounds. airo.co.in

Side Reactions and Product Impurities in Synthetic Pathways

Synthetic transformations involving 6,2'-dichloro-3,4'-bipyridine can be accompanied by the formation of side products and impurities, which can affect the yield and purity of the desired derivatives.

In nucleophilic aromatic substitution reactions , if the reaction conditions are not carefully controlled, double substitution can occur, leading to a mixture of mono- and di-substituted products. Also, with certain nucleophiles, competitive side reactions such as hydrolysis of the chloro group can occur if water is present.

During Directed Ortho Metalation , incomplete lithiation or reaction with the solvent can lead to impurities. Furthermore, the stability of the organolithium intermediate is crucial; if it is not trapped efficiently by the electrophile, it may decompose or react with other species in the reaction mixture.

In palladium-catalyzed cross-coupling reactions , a common side reaction is the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling). Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, can also be a competing pathway, particularly with catalysts that are highly active in C-H activation. In reactions involving polyhalogenated substrates, achieving complete regioselectivity can be challenging, potentially leading to mixtures of isomeric products. mdpi.com

Theoretical and Computational Studies of 6,2'-Dichloro-3,4'-bipyridine

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific published theoretical or computational studies available for the compound 6,2'-Dichloro-3,4'-bipyridine .

Therefore, it is not possible to provide detailed, scientifically accurate information and data tables for the requested sections and subsections, which include:

Theoretical and Computational Studies of 6,2 Dichloro 3,4 Bipyridine

Charge Distribution and Electron Density Analysis

Generating content for these sections without specific research on 6,2'-Dichloro-3,4'-bipyridine would require speculation and the application of data from unrelated molecules, which would be scientifically unsound and inaccurate.

While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for evaluating the electronic structure, excited states, and other properties of molecules, the specific results of these calculations—such as optimized geometries, HOMO-LUMO energy gaps, and charge distributions—are unique to each individual compound. Without dedicated studies on 6,2'-Dichloro-3,4'-bipyridine, no such data can be reported.

Similarly, molecular dynamics simulations, which are used to understand the conformational flexibility of molecules over time, have not been published for this specific bipyridine isomer. Likewise, detailed analyses of frontier molecular orbitals and charge distribution are contingent on quantum chemical calculations that have not been reported in the available literature.

Should research on the theoretical and computational properties of 6,2'-Dichloro-3,4'-bipyridine become available in the future, a detailed article can be generated.

Analytical Data for 6,2'-Dichloro-3,4'-bipyridine Not Available in Publicly Accessible Scientific Literature

A thorough review of scientific databases and scholarly articles has revealed a significant lack of published experimental data for the specific chemical compound 6,2'-Dichloro-3,4'-bipyridine . Consequently, it is not possible to provide a detailed, data-driven article on its analytical characterization based on the specified methodologies.

The user's request for an article structured around specific analytical techniques—including NMR, IR, Raman, Mass Spectrometry, UV-Vis Spectroscopy, X-ray Diffraction, and Elemental Analysis—requires concrete experimental findings. Searches for this particular isomer did not yield any specific ¹H or ¹³C NMR chemical shifts, infrared absorption bands, mass-to-charge ratios, UV-Vis absorption maxima, crystal structure data, or elemental composition percentages.

While data is available for other isomers, such as 4,4'-dichloro-2,2'-bipyridine (B155489) and 6,6'-dichloro-2,2'-bipyridine, it is scientifically inappropriate to extrapolate these findings to 6,2'-Dichloro-3,4'-bipyridine. The unique substitution pattern of each isomer results in distinct electronic and structural properties, which in turn lead to unique spectroscopic and crystallographic signatures. Using data from other isomers would be scientifically inaccurate and misleading.

Similarly, while the literature contains extensive characterization data for various derivatives of the parent 2,2'-bipyridine (B1663995) and other bipyridine isomers, this information cannot be used to describe the specific analytical profile of 6,2'-Dichloro-3,4'-bipyridine.

The absence of this information in the public domain suggests that this specific compound may be a novel or less-studied intermediate, with its full analytical characterization not yet published in peer-reviewed literature or deposited in chemical databases. Therefore, the construction of an authoritative and scientifically accurate article as per the user's detailed outline cannot be fulfilled at this time.

Analytical Characterization Methodologies for 6,2 Dichloro 3,4 Bipyridine and Its Derivatives

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. For bipyridine and its derivatives, this method provides valuable information on their electron-transfer processes, which is crucial for applications in catalysis, coordination chemistry, and materials science.

In a typical cyclic voltammetry experiment involving a bipyridine compound, a solution of the analyte is prepared in a suitable solvent containing a supporting electrolyte. The electrochemical behavior is then examined by applying a potential sweep to a working electrode and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

For substituted bipyridines, the voltammogram typically reveals information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position of the chlorine atoms on the bipyridine rings in 6,2'-dichloro-3,4'-bipyridine would be expected to influence its electronic properties due to the electron-withdrawing nature of halogens. This would likely shift the reduction and oxidation potentials compared to unsubstituted bipyridine. However, without specific experimental data, a precise description of its electrochemical behavior remains speculative.

Table 1: Hypothetical Cyclic Voltammetry Parameters for Dichlorobipyridine Isomers

| Compound | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) |

| Unsubstituted Bipyridine | Data Not Available | Data Not Available |

| 4,4'-Dichloro-2,2'-bipyridine (B155489) | Data Not Available | Data Not Available |

| 6,2'-Dichloro-3,4'-bipyridine | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for the listed compounds was found in the searched literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds, including isomers of dichlorobipyridine. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a highly effective technique for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern.

For dichlorobipyridine isomers, GC-MS can be used to separate and identify the different positional isomers based on subtle differences in their retention times and mass spectra. The fragmentation patterns in the mass spectrometer would be expected to be similar for isomers, but slight variations could aid in their differentiation.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

For the separation of dichlorobipyridine isomers, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention of the isomers would be influenced by their relative polarity, with less polar isomers generally having longer retention times. The specific substitution pattern of 6,2'-dichloro-3,4'-bipyridine would determine its polarity and thus its elution behavior.

Table 2: Illustrative Chromatographic Conditions for Dichlorobipyridine Isomer Separation

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | UV or Mass Spectrometer |

This table presents typical conditions for the analysis of dichlorobipyridine isomers. Specific parameters for 6,2'-Dichloro-3,4'-bipyridine are not available.

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Routes

A primary challenge in the chemistry of asymmetrically substituted bipyridines like 6,2'-Dichloro-3,4'-bipyridine is the development of synthetic methods that are both highly efficient and precisely controlled. Future research must focus on overcoming the limitations of existing cross-coupling methodologies.

Challenges in Current Synthetic Methods:

Regioselectivity: Achieving the specific 3,4'-linkage while controlling the placement of chloro-substituents at the 6 and 2' positions requires exquisite regiocontrol. Synthesizing such a multi-substituted pyridine (B92270) system often involves multi-step processes that can be low-yielding and require extensive purification. The 4,5-regioselective functionalization of 2-chloropyridines has been identified as a viable strategy for related complex molecules, suggesting a potential pathway to explore. mdpi.com

Stereoselectivity: For applications in asymmetric catalysis, the introduction of chirality is essential. This often involves creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The development of synthetic routes that can selectively produce one enantiomer of a chiral 6,2'-Dichloro-3,4'-bipyridine derivative is a significant and crucial challenge. rsc.orgrsc.org

Future Research Directions:

Novel Catalytic Systems: Research into new palladium catalysts with ligands that are less susceptible to product inhibition is a critical area. mdpi.comnih.gov Exploring alternative metal catalysts or even metal-free coupling protocols could provide breakthroughs in efficiency and selectivity. lboro.ac.uk

C-H Activation: Direct C-H activation/functionalization of simpler pyridine precursors represents a more atom-economical approach to constructing the desired bipyridine core. Developing methods to selectively activate the specific C-H bonds for coupling would be a major advance.

Flow Chemistry: Utilizing microreactor or flow chemistry systems could enhance control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and selectivity while also allowing for safer handling of hazardous reagents.

Stereoselective Dimerization: For chiral ligand synthesis, exploring stereoselective dimerization reactions of functionalized pyridine N-oxides could provide a direct route to enantiopure bipyridine scaffolds. rsc.org

Exploration of Novel Catalytic Applications Beyond Existing Bipyridine Analogues

The true value of 6,2'-Dichloro-3,4'-bipyridine lies in its potential as a ligand in catalysis. The electronic and steric influence of the two chlorine atoms can significantly modify the properties of a metal center, opening doors to new catalytic activities.

Current Landscape of Bipyridine Catalysis: Bipyridine ligands are ubiquitous in transition metal catalysis, with applications in CO2 reduction, water oxidation, polymerization, and various cross-coupling reactions. mdpi.comnih.govnih.govacs.org The performance of these catalysts is highly dependent on the electronic and steric nature of the substituents on the bipyridine rings. acs.orgacs.org For example, dichloro(2,2'-bipyridine)copper has been shown to be an active catalyst for 1,3-diene polymerization. nih.gov

Future Research Directions:

Redox Catalysis: The electron-withdrawing nature of the chlorine atoms in 6,2'-Dichloro-3,4'-bipyridine will lower the energy of the ligand's π* orbitals. This property could be exploited in designing metal complexes for challenging reductive or oxidative catalysis, where the ligand can act as a robust electron sink or facilitate electron transfer.

Photocatalysis: Ruthenium and iridium bipyridine complexes are famous photosensitizers. The chloro-substituents on the 3,4'-bipyridine (B8713429) core will tune the metal-to-ligand charge transfer (MLCT) energies, potentially leading to novel photocatalysts with tailored absorption spectra and excited-state lifetimes for applications in organic synthesis or solar energy conversion. rsc.orgwikipedia.org

Tandem and Cascade Catalysis: The asymmetric nature of the ligand could be used to design catalysts where different reactive sites on a substrate can be sequentially activated, enabling complex molecular transformations in a single pot.

Sustainable Chemistry: Exploring complexes with earth-abundant metals like iron, copper, and nickel, rather than precious metals, is a key trend. nih.govacs.org Investigating the catalytic activity of 6,2'-Dichloro-3,4'-bipyridine complexes with these more sustainable metals could lead to more economical and environmentally friendly chemical processes.

Rational Design of Asymmetric Bipyridine Ligands for Specific Metal Centers

The asymmetric substitution pattern of 6,2'-Dichloro-3,4'-bipyridine makes it an ideal platform for the rational design of ligands tailored for specific metal centers and catalytic reactions.

Principles of Ligand Design: Effective ligand design involves tuning steric and electronic properties to control the coordination environment of a metal ion. For asymmetric catalysis, creating a well-defined chiral pocket around the metal center is paramount. chemrxiv.orgnih.gov The design of new chiral 2,2'-bipyridine (B1663995) ligands often focuses on features like structural tunability and minimizing steric hindrance to achieve high enantioselectivity. nih.govhawaii.edu

Future Research Directions:

Chiral Derivatives: A key research direction is the synthesis of chiral derivatives of 6,2'-Dichloro-3,4'-bipyridine. This could be achieved by introducing chiral substituents or by creating atropisomeric systems where rotation around the C3-C4' bond is restricted. These new chiral ligands could then be screened for effectiveness in a wide range of asymmetric transformations. chemrxiv.org

Hemilabile Ligands: The differential electronic nature of the two pyridine rings could be further functionalized to create hemilabile ligands. Such ligands have one strongly coordinating arm and one that can reversibly dissociate, creating a vacant coordination site on the metal that is essential for many catalytic cycles.

Metal-Specific Tuning: The bite angle and steric profile of the ligand can be modified through further substitution to match the geometric preferences of specific metal ions (e.g., the square planar geometry of Pd(II) or the octahedral geometry of Ru(II)). wikipedia.org This tailored approach can lead to more stable and active catalysts.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool to accelerate the development and understanding of 6,2'-Dichloro-3,4'-bipyridine and its metal complexes, providing insights that can guide experimental work.

Role of Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to model the properties of bipyridine complexes. These models can predict geometric structures, simulate spectroscopic data, and elucidate reaction mechanisms. wayne.edunih.govacs.orgresearchgate.net For instance, computational studies on ruthenium-bipyridine complexes have successfully modeled their excited-state distortions and emission spectra, providing deep insight into their photophysical properties. wayne.edunih.govacs.org

Future Research Directions:

Predictive Catalyst Screening: Computational models can be used to perform virtual screening of catalysts based on 6,2'-Dichloro-3,4'-bipyridine. By calculating key parameters like reaction barriers and intermediate stabilities, researchers can prioritize the most promising candidate ligands for synthesis, saving significant time and resources.

Understanding Electronic Structure: Modeling can precisely quantify the electronic impact of the chloro-substituents on the ligand's orbitals and the resulting metal-ligand bonding. This is crucial for understanding and predicting the photophysical properties (e.g., absorption and emission energies) and redox potentials of the corresponding metal complexes. rsc.org

Mechanism Elucidation: When a new catalyst shows promising activity, computational modeling can be employed to map out the entire catalytic cycle in detail. This understanding can reveal rate-limiting steps and provide rationales for observed selectivity, guiding future catalyst improvements.

In Silico Design of Functional Materials: The properties of materials based on this bipyridine, such as conductivity and bandgap in polymers or phosphorescence in OLEDs, can be predicted through simulation, guiding the design of materials with targeted functionalities.

Integration into Advanced Functional Materials and Devices (Excluding Bio/Medical)

Beyond catalysis, functionalized bipyridines are critical components in a range of advanced materials, particularly in electronics and photonics. The unique properties of 6,2'-Dichloro-3,4'-bipyridine make it an attractive building block for the next generation of these materials.

Bipyridines in Materials Science: Bipyridine derivatives are integral to photosensitizers, components of organic light-emitting diodes (OLEDs), and functional polymers. researchgate.netmorressier.comresearchgate.netnih.gov Their ability to form stable, redox-active, and luminescent complexes with metals is the key to these applications. mdpi.com

Future Research Directions:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing chlorine atoms can be used to tune the triplet-state energy of phosphorescent metal complexes (e.g., with Ir(III) or Pt(II)). nih.gov This could lead to the development of new emitters for OLEDs with high efficiency and targeted emission colors, such as deep blues, which remain a significant challenge.

Conductive Polymers and Metal-Organic Frameworks (MOFs): The bipyridine unit can be polymerized or incorporated as a linker into MOFs. The electronic properties imparted by the chlorine atoms could lead to materials with novel conductive or sensing capabilities. For example, bipyridine-containing MOFs have been used to support palladium catalysts, where linker functionalization significantly impacts catalytic activity. acs.org

Chemosensors: The bipyridine unit is an excellent metal-ion chelator. By incorporating this ligand into a larger system (e.g., a fluorescent molecule), the specific electronic perturbations caused by the chlorine atoms could be used to develop highly selective and sensitive sensors for specific metal ions or other analytes.

Q & A

Q. What are the optimal synthetic routes for preparing 6,2'-Dichloro-3,4'-bipyridine?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling. For example, halogenated pyridine precursors (e.g., 3-bromo-2-chloropyridine and 4-bromo-6-chloropyridine) can be coupled using a palladium catalyst under inert conditions. Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Key challenges include minimizing homocoupling byproducts and optimizing reaction temperatures (80–120°C).

Q. How can researchers characterize the structural purity of 6,2'-Dichloro-3,4'-bipyridine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl) identify chlorine substituents and confirm bipyridine connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (CHClN, MW 225.07).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles between pyridine rings .

- Elemental Analysis : Validates Cl and N content (±0.3% deviation).

Q. What purification techniques are effective for isolating 6,2'-Dichloro-3,4'-bipyridine?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol as solvents, achieving >95% purity.

- Flash Chromatography : Employ gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate dichloro-bipyridine isomers.

- Sublimation : For high-purity requirements, vacuum sublimation at 100–120°C effectively removes volatile impurities .

Q. What safety protocols are critical when handling 6,2'-Dichloro-3,4'-bipyridine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do chlorine substituents influence the electronic properties of 6,2'-Dichloro-3,4'-bipyridine in coordination chemistry?

- Methodological Answer : Chlorine atoms act as electron-withdrawing groups , lowering the π*-orbital energy of the bipyridine ligand. This enhances metal-to-ligand charge transfer (MLCT) in complexes with transition metals (e.g., Ru, Pd). Investigate via:

- Cyclic Voltammetry : Compare redox potentials with non-chlorinated analogs.

- DFT Calculations : Analyze HOMO/LUMO distributions to predict reactivity .

Q. What challenges arise in cross-coupling reactions involving 6,2'-Dichloro-3,4'-bipyridine?

- Methodological Answer :

- Steric Hindrance : The 2,6-dichloro substitution pattern impedes catalyst access. Mitigate using bulky ligands (e.g., XPhos) to stabilize Pd intermediates.

- Regioselectivity : Competing coupling at C3 vs. C4 positions requires directing groups (e.g., methoxy) or temperature control .

Q. How can researchers assess the stability of 6,2'-Dichloro-3,4'-bipyridine under acidic/basic conditions?

- Methodological Answer :

Q. What role does 6,2'-Dichloro-3,4'-bipyridine play in catalytic applications?

- Methodological Answer : It serves as a ligand in Ru-based catalysts for oxidation reactions. For example, Ru complexes with dichloro-bipyridines exhibit enhanced catalytic turnover in alcohol-to-ketone conversions. Characterize catalytic efficiency via turnover frequency (TOF) measurements and in situ IR spectroscopy .

Q. How can substituent effects on reactivity be systematically analyzed?

- Methodological Answer :

- Hammett Studies : Correlate reaction rates (e.g., nucleophilic substitution) with σ values of substituents.

- Isotopic Labeling : Use N or C isotopes to track reaction pathways in mechanistic studies .

Q. What computational tools are effective for modeling 6,2'-Dichloro-3,4'-bipyridine interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability.

- Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.